2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate
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Overview
Description
2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate is a heterocyclic organic compound. It is known for its unique structure, which includes a long heptadecyl chain and a hydroxyethyl group attached to an imidazolium ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate typically involves the reaction of heptadecylamine with glyoxal and formaldehyde in the presence of a catalyst. The reaction conditions include maintaining a temperature of around 80-100°C and a pH of 7-8. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of cell membrane interactions and as a surfactant in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of specialty chemicals and surfactants
Mechanism of Action
The mechanism of action of 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate involves its interaction with cellular membranes. The long heptadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The imidazolium ring can also interact with various molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate
- 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-[2-[(1-oxooctadecyl)amino]ethyl]1-H-imidazolium chloride
Uniqueness
Compared to similar compounds, 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate has a unique combination of a long alkyl chain and a hydroxyethyl group, which enhances its solubility and reactivity. This makes it particularly effective in applications requiring strong surfactant properties and membrane interactions .
Properties
CAS No. |
94108-68-6 |
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Molecular Formula |
C24H50N2O5S |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
2-(2-heptadecyl-1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;methyl sulfate |
InChI |
InChI=1S/C23H47N2O.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23,2)21-22-26;1-5-6(2,3)4/h26H,3-22H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
IPLLNECILNAHBL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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